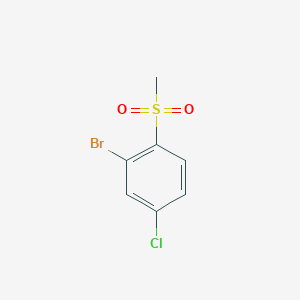

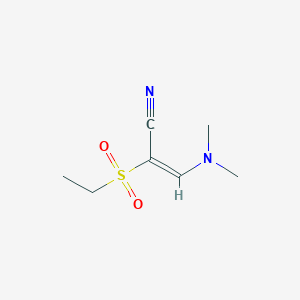

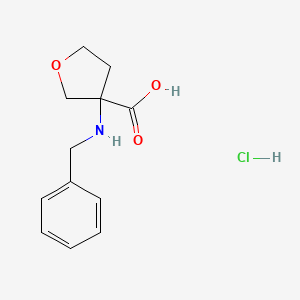

![molecular formula C5H3ClN4S B1528377 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine CAS No. 1006879-06-6](/img/structure/B1528377.png)

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Overview

Description

5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C5H3ClN4S and a molecular weight of 186.62 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 186.62 . The storage temperature is room temperature .Scientific Research Applications

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, closely related to 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine, has shown these compounds exhibit molluscicidal properties. In one study, derivatives of thiazolo[5,4-d]pyrimidines were synthesized and tested for their activity against B. alexandrina snails, which are intermediate hosts for schistosomiasis. The findings suggest potential applications in controlling snail populations to combat schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Antiallergy Activity

Another study explored the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives from 5-substituted 1,3,4-thiadiazol-2-amines. These derivatives were evaluated for their antiallergic activities, indicating the potential of thiazolo[5,4-d]pyrimidin derivatives in developing new antiallergy medications (Suzuki et al., 1992).

Regioselective Synthesis

A study demonstrated the regioselective synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones, which could be obtained in good to excellent yields. This method involved nucleophilic addition of thiazol-2-amines to Morita-Baylis-Hillman adduct acetates, followed by cyclization and a thermo-sigmatropic shift procedure, showcasing a potential pathway for synthesizing this compound derivatives (Zhong et al., 2009).

Microwave-Irradiated Synthesis

Research has also shown that 5H-thiazolo[3,2-a]pyrimidin-5-ones can be efficiently synthesized under microwave irradiation, offering a faster and potentially more environmentally friendly synthesis method. This could be applicable for the production of this compound and its derivatives, potentially enhancing the efficiency of synthesizing these compounds for various applications (Djekou et al., 2006).

Antibacterial Applications

A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines exhibited potential antibacterial activity. The structural confirmation and antibacterial evaluation of these compounds suggest their utility in developing new antibacterial agents, highlighting the potential medicinal applications of thiazolo[5,4-d]pyrimidin derivatives (Etemadi et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include this compound.

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine belongs, have been reported to exhibit diverse pharmacological actions .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Thiazolopyrimidines have been reported to influence a variety of pathways, leading to their diverse pharmacological actions .

Result of Action

Thiazolopyrimidines have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and stored in a freezer under -20°C .

Biochemical Analysis

Biochemical Properties

Thiazolopyrimidine derivatives, to which this compound belongs, have been found to possess antimicrobial, antiviral, and antitumor activities . They have also been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .

Cellular Effects

Related thiazolopyrimidine derivatives have shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that like other thiazolopyrimidine derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Properties

IUPAC Name |

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMGRHDYVJLZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

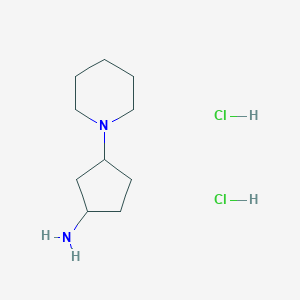

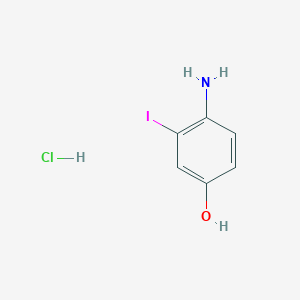

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

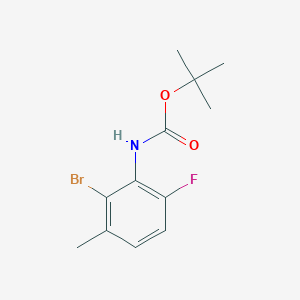

![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

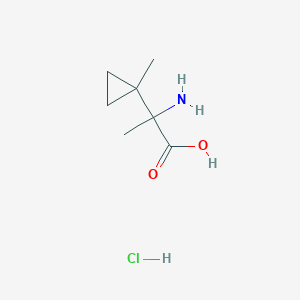

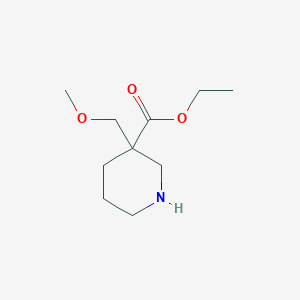

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

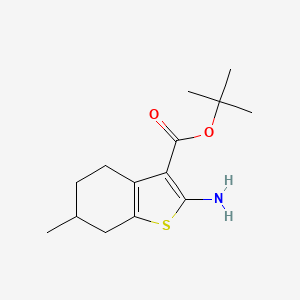

![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)